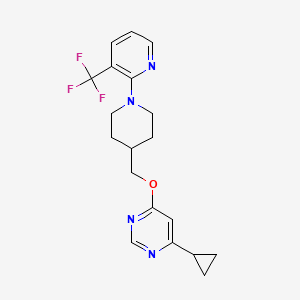

4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)26-8-5-13(6-9-26)11-27-17-10-16(14-3-4-14)24-12-25-17/h1-2,7,10,12-14H,3-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJAEVNLWLGAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, identified by its CAS number 2198194-07-7, is a compound of significant interest due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 375.4 g/mol. The structure includes a cyclopropyl group and a trifluoromethyl-pyridine moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 2198194-07-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its binding affinity to target sites.

Target Enzymes and Receptors

- PfATP4 : Recent studies indicate that similar compounds inhibit PfATP4-associated Na-ATPase activity, crucial for malaria treatment .

- Multidrug-resistant Tuberculosis (MDR-TB) : Pyridine derivatives have shown effectiveness against MDR-TB by inhibiting key enzymes necessary for bacterial survival .

Biological Activity

Research has demonstrated that compounds with structural similarities exhibit varying degrees of potency against different biological targets. The following table summarizes the efficacy of related compounds:

Case Studies and Research Findings

- Antimalarial Activity : In vivo studies have shown that modifications to the pyridine structure can significantly enhance antimalarial activity while maintaining metabolic stability. For instance, the introduction of polar functionalities improved aqueous solubility without compromising efficacy against Plasmodium falciparum .

- Tuberculosis Inhibition : A study focused on pyridine derivatives revealed that certain substitutions could lead to improved inhibition rates against MDR-TB strains, highlighting the potential for developing new therapeutic agents based on this scaffold .

- Trifluoromethyl Group Impact : The incorporation of the trifluoromethyl group has been linked to increased potency in various assays, including those targeting serotonin uptake and reverse transcriptase inhibition . This suggests that the trifluoromethyl moiety plays a critical role in enhancing the pharmacological profile of similar compounds.

Scientific Research Applications

Structural Characteristics

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C19H21F3N4O

- IUPAC Name : 4-cyclopropyl-6-[[1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl]methoxy]pyrimidine

- Molecular Weight : Approximately 398.39 g/mol

This structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds, including 4-cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, have shown promise as inhibitors of various enzymes. For instance, studies have focused on the inhibition of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways. The structure–activity relationship (SAR) studies revealed that modifications to the pyrimidine core can enhance inhibitory potency significantly .

Anticancer Potential

The compound's ability to inhibit specific pathways makes it a candidate for anticancer therapies. Research has demonstrated that similar pyrimidine derivatives can interfere with cancer cell proliferation by targeting key enzymes involved in tumor growth and survival . For example, compounds with trifluoromethyl groups have been linked to improved pharmacokinetic properties, making them suitable for further development as anticancer agents.

Central Nervous System Activity

The presence of piperidine and pyridine moieties suggests potential central nervous system activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases . The trifluoromethyl group is known to enhance the lipophilicity of compounds, which may facilitate better blood-brain barrier penetration.

Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties against various pathogens. This has prompted investigations into their use as potential therapeutic agents in treating infections caused by resistant strains .

Table 1: Summary of Key Findings from Research Studies

Q & A

Q. What are the key structural features of 4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, and how do they influence its physicochemical properties?

The compound contains a pyrimidine core substituted with a cyclopropyl group at position 4 and a piperidinylmethoxy group at position 5. The piperidine ring is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and piperidine rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets . Solubility can be modulated by optimizing substituents on the pyrimidine and pyridine rings, as seen in structurally analogous compounds .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical steps to ensure high yield and purity?

Synthesis typically involves multi-step reactions:

Pyrimidine core construction : Cyclocondensation of thiourea derivatives with β-diketones or via Ullmann coupling for aryl ether formation .

Piperidine functionalization : Nucleophilic substitution or coupling reactions to introduce the 3-(trifluoromethyl)pyridin-2-yl group.

Methoxy linkage : Mitsunobu reaction or SN2 displacement to attach the piperidinylmethoxy group .

Critical steps include precise control of reaction temperature (e.g., 0–5°C for trifluoromethylation) and purification via column chromatography or recrystallization to remove byproducts .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- X-ray crystallography : To resolve ambiguous stereochemistry, particularly for the piperidine and cyclopropyl moieties .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity to a target enzyme?

- Molecular docking : Use software like AutoDock Vina to predict binding poses with the target’s active site. Focus on interactions between the trifluoromethyl group and hydrophobic pockets or the pyridine nitrogen and catalytic residues .

- MD simulations : Assess binding stability over 100+ ns trajectories to identify flexible regions requiring rigidification .

- QSAR models : Corrogate substituent effects (e.g., cyclopropyl vs. ethyl) on activity using datasets from analogous pyrimidine derivatives .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Source validation : Cross-check assay protocols (e.g., cell lines, enzyme isoforms) to identify variability. For example, discrepancies in IC values may arise from differences in kinase isoforms used .

- Metabolic stability assays : Evaluate if conflicting in vivo vs. in vitro results stem from rapid metabolism of the piperidine or pyrimidine moieties .

- Crystallographic evidence : Compare target-bound vs. unbound structures to confirm whether conformational changes explain activity differences .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

- Prodrug design : Introduce ester or carbamate groups on the methoxy or piperidine nitrogen to enhance oral bioavailability .

- CYP450 inhibition assays : Screen for metabolic hotspots (e.g., trifluoromethylpyridine) and modify substituents to reduce off-target interactions .

- Toxicology profiling : Use zebrafish or murine models to assess hepatotoxicity linked to the cyclopropyl group, as observed in structurally related compounds .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing waste?

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., trifluoromethylation) to improve heat dissipation and scalability .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and byproduct formation .

- Lifecycle analysis : Apply green chemistry metrics (e.g., E-factor) to compare solvent systems (e.g., DCM vs. ethanol/water mixtures) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.